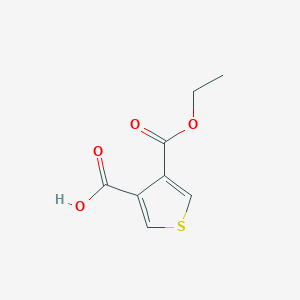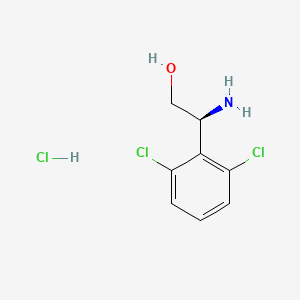
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry It is characterized by its unique structure, which includes a hexahydroisoquinoline core with two oxo groups at positions 3 and 8, and a carboxylic acid group at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization and oxidation steps. One common method involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides, followed by cyclization to form the hexahydroisoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles: These compounds have a phenyl group and a nitrile group, offering different chemical properties and reactivity.
Uniqueness: 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is unique due to its specific functional groups and the positions of these groups on the hexahydroisoquinoline core
特性
IUPAC Name |
3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-2-5-6(7)4-11-9(13)8(5)10(14)15/h4H,1-3H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUXKIBMTNXNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=C2C(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
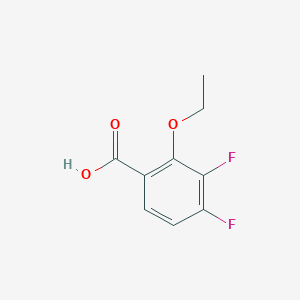
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
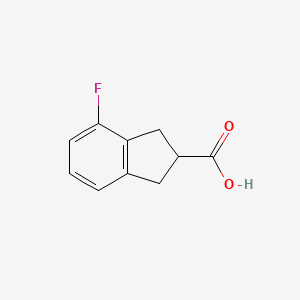
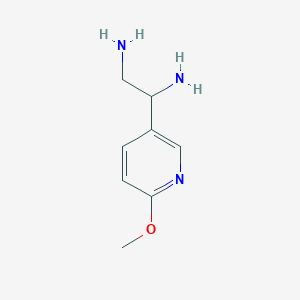
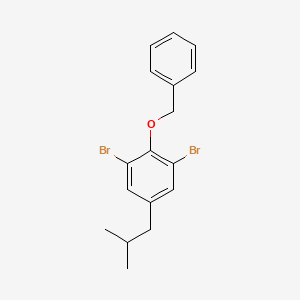
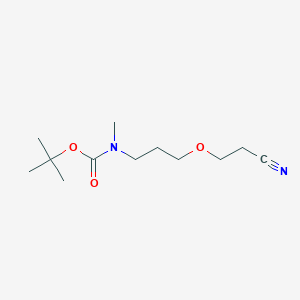

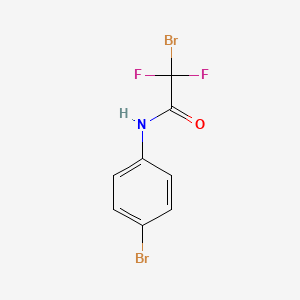

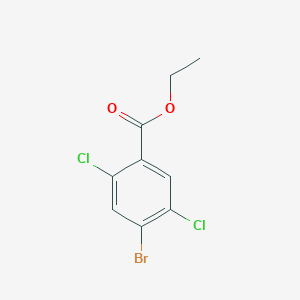
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
